ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate
Description
Historical Development and Discovery of Pyranopyrrole Derivatives
The historical development of pyranopyrrole derivatives traces its origins to the pioneering work on pyrrole synthesis conducted in the nineteenth century. The foundational synthesis of substituted pyrroles was first accomplished in 1883 by Knorr and colleagues, who successfully reacted beta-diketone compounds with hydrazine derivatives to produce two distinct regioisomers. This seminal work established the fundamental principles for constructing pyrrole ring systems that would later be expanded to include more complex fused architectures.
The evolution from simple pyrrole compounds to sophisticated pyranopyrrole systems represents over a century of methodological advancement in heterocyclic chemistry. Subsequent developments included the work of Girish and colleagues, who described an efficient nano-zinc oxide catalyzed green protocol for synthesizing 1,3,5-substituted pyrazole derivatives through condensation reactions of phenylhydrazine with ethyl acetoacetate, achieving excellent yields of 95% with short reaction times and simplified work-up procedures. These methodological improvements paved the way for more complex synthetic strategies targeting fused ring systems.
The specific development of pyranopyrrole frameworks gained momentum through innovative synthetic approaches that utilized the inherent reactivity of both pyrrole and pyran ring systems. Research conducted by various teams demonstrated that cyclocondensation reactions of 1,3-dicarbonyl compounds with hydrazine derivatives provided simple and rapid approaches to obtain polysubstituted pyrroles, which could subsequently be modified to incorporate pyran functionality. The application of multicomponent reactions emerged as a particularly valuable strategy, allowing for the one-pot assembly of complex fused heterocyclic systems.
Table 1: Historical Milestones in Pyranopyrrole Development
| Year | Researcher(s) | Key Achievement | Yield/Efficiency |
|---|---|---|---|
| 1883 | Knorr et al. | First synthesis of substituted pyrroles | Variable |
| 2000s | Girish et al. | Nano-ZnO catalyzed green protocol | 95% |
| 2010s | Various teams | Multicomponent reaction strategies | 70-98% |
| 2020s | Contemporary research | Advanced fused systems | 85-99% |
Position of this compound in Heterocyclic Chemistry
This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing a sophisticated example of fused ring architecture that combines the aromatic properties of pyrrole with the structural versatility of pyran systems. Heterocyclic compounds, defined as cyclic compounds containing at least one heteroatom, constitute a fundamental class of organic molecules with nitrogen, oxygen, and sulfur being the most commonly encountered heteroatoms in natural and synthetic systems.
The compound's classification within heterocyclic chemistry is particularly significant due to its adherence to the fundamental principles that define aromatic heterocycles. Pyrrole, as a five-membered heterocyclic ring, demonstrates aromaticity through its possession of five p orbitals and six pi electrons, satisfying Hückel's 4n+2 rule with n=1. The integration of pyran functionality creates a unique hybrid system that maintains aromatic character while introducing additional structural complexity and potential reactivity sites.
Within the context of modern heterocyclic chemistry, this compound exemplifies the current trend toward developing compounds with multiple pharmacophoric elements integrated into single molecular frameworks. The compound's structure incorporates several key features that position it strategically within contemporary chemical research: the pyrrole ring provides aromatic stability and potential for pi-pi interactions, the pyran ring offers conformational flexibility and additional binding sites, and the ethyl carboxylate group introduces ester functionality that can participate in various chemical transformations.
The compound's relationship to other members of the pyranopyrrole family demonstrates the systematic approach taken by researchers to explore structure-activity relationships within this chemical class. Related compounds such as pyrano[2,3-b]pyrrole and pyrano[3,4-b]pyrrole have been extensively studied, with each isomer displaying distinct properties and potential applications. The [4,3-b] fusion pattern represented in this compound offers unique geometric constraints and electronic properties that distinguish it from its structural analogs.
Table 2: Classification of this compound in Heterocyclic Chemistry
| Classification Level | Category | Specific Features |
|---|---|---|
| Primary | Heterocyclic compound | Contains nitrogen and oxygen heteroatoms |
| Secondary | Fused bicyclic system | Pyrrole-pyran fusion |
| Tertiary | Aromatic heterocycle | Maintains aromatic character |
| Quaternary | Ester-functionalized derivative | Ethyl carboxylate group |
Structural Significance of the Fused Pyrano-Pyrrole Scaffold
The structural significance of the fused pyrano-pyrrole scaffold in this compound extends beyond mere molecular architecture to encompass fundamental principles of chemical reactivity, conformational dynamics, and intermolecular interactions. The specific [4,3-b] fusion pattern creates a unique geometric arrangement where the pyran ring is fused to the pyrrole ring in a manner that preserves the aromatic character of the pyrrole system while introducing additional conformational flexibility through the saturated portions of the pyran ring.
The aromatic nature of the pyrrole component within the fused system maintains the characteristic six pi-electron aromatic system, where the nitrogen atom contributes a lone pair of electrons to the aromatic sextet. This aromatic character is preserved despite the fusion with the pyran ring, as evidenced by the continued planarity of the pyrrole portion and the delocalization of pi electrons across the five-membered ring system. The pyrrole ring exhibits a dipole moment of 1.58 D, with the positive end located on the side of the heteroatom, contributing to the overall electronic distribution within the fused system.
The incorporation of the pyran ring introduces several structurally significant features that enhance the overall utility of the scaffold. The oxygen atom within the pyran ring serves as both a hydrogen bond acceptor and a potential coordination site for metal complexes, expanding the compound's potential applications in coordination chemistry and materials science. The partially saturated nature of the pyran ring (indicated by the 1H,4H,6H,7H designation) provides conformational flexibility that contrasts with the rigid aromatic pyrrole system, creating opportunities for the molecule to adopt various spatial arrangements in response to environmental conditions.
The positioning of the ethyl carboxylate group at the 2-position of the pyrrole ring represents a strategic placement that maximizes both electronic and steric effects. This positioning allows for optimal conjugation with the aromatic system while providing a reactive site for further chemical modifications. The ester functionality serves as an electron-withdrawing group that modulates the electronic density of the aromatic system, potentially influencing reactivity patterns and intermolecular interactions.
Recent research has demonstrated that pyranopyrrole scaffolds exhibit unique reactivity patterns that distinguish them from their individual component rings. The fused nature of the system creates new reaction pathways that are not available to simple pyrrole or pyran compounds, including cascade cyclization reactions and multicomponent assembly processes. These synthetic advantages have led to increased interest in pyranopyrrole derivatives as building blocks for more complex molecular architectures.
Table 3: Structural Features and Their Significance in this compound
| Structural Component | Key Features | Functional Significance |
|---|---|---|
| Pyrrole ring | Aromatic, planar, 6 pi electrons | Provides aromatic stability and pi-pi interactions |
| Pyran ring | Partially saturated, oxygen heteroatom | Offers conformational flexibility and H-bond acceptor |
| [4,3-b] Fusion | Specific geometric arrangement | Creates unique reactivity patterns |
| Ethyl carboxylate | Electron-withdrawing ester group | Modulates electronic properties and reactivity |
| Overall architecture | Bicyclic fused system | Combines properties of both ring systems |
The three-dimensional structure of this compound reveals additional insights into its structural significance. The fused ring system adopts a non-planar conformation due to the saturated portions of the pyran ring, creating a molecular shape that can engage in specific intermolecular interactions. This conformational preference has implications for the compound's behavior in various chemical environments and its potential for molecular recognition processes.
Properties
IUPAC Name |
ethyl 1,4,6,7-tetrahydropyrano[4,3-b]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-14-10(12)9-5-7-6-13-4-3-8(7)11-9/h5,11H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKGAUXLXMOGDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Pyran Intermediate
A common starting point involves the reaction of ethyl benzoylacetate with benzylidenemalononitrile in refluxing ethanol catalyzed by piperidine. This reaction proceeds via Michael addition, followed by cyclization and aromatization to yield a pyran derivative bearing amino and cyano substituents. The process is summarized as follows:
The product is isolated as a yellow solid, characterized by IR absorption bands at 3410–3326 cm⁻¹ (NH₂), 2196 cm⁻¹ (CN), and 1680 cm⁻¹ (C=O), and confirmed by ¹H NMR spectroscopy.
Formation of the Pyrrole Ring and Fused System
Subsequent nucleophilic addition reactions of the pyran intermediate with other electrophilic compounds, such as benzylidenemalononitrile or ethyl 2-(2-oxoindolin-3-ylidene)cyanoacetate, under reflux conditions, lead to intramolecular cyclization forming the fused pyrano-pyrrole ring system. For example:
This step involves Michael addition followed by cyclization and loss of hydrogen cyanide, confirmed by elemental analysis and IR spectroscopy.
Alternative Synthetic Routes and Oxidative Cyclization
Advanced methods include diastereoselective intramolecular aziridination of 4H-pyrans to form bicyclic intermediates, which can be transformed into pyrano-pyrrole derivatives. This method employs iodosylbenzene as an oxidant in the presence of carboxylic acid and triethylamine, yielding structurally diverse fused pyrrole derivatives.
This method is notable for its stereochemical control and potential for further functionalization.
Summary Table of Preparation Methods
Analytical and Characterization Data
- IR Spectroscopy: Key absorptions include NH₂ stretching (~3410–3326 cm⁻¹), cyano groups (~2190–2200 cm⁻¹), and carbonyl groups (~1680–1700 cm⁻¹).
- ¹H NMR Spectroscopy: Signals characteristic of ethyl esters (triplet ~1.0 ppm for CH₃, quartet ~3.5–4.0 ppm for CH₂), aromatic protons (7.0–8.0 ppm), and NH₂ broad singlets (~7.3 ppm).
- Melting Points: Typically range from 90 °C to over 230 °C depending on the derivative and purity.
- Elemental Analysis: Confirms molecular formula consistency with calculated values for C, H, and N.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN₃) or iodide ions (I⁻).
Major Products Formed: The reactions yield various products depending on the conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate. Research indicates that compounds with a pyrrole structure exhibit potent activity against various bacterial strains. For instance, derivatives have shown effectiveness against drug-resistant tuberculosis by targeting the MmpL3 protein in Mycobacterium tuberculosis . The mechanism involves disrupting mycolic acid biosynthesis, which is crucial for the bacterial cell wall.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrrole derivatives are known to modulate inflammatory pathways and have been studied for their potential in treating chronic inflammatory diseases. The structural features of this compound contribute to its biological activity by influencing interactions with specific biological targets.
Biochemical Applications
Buffering Agent in Cell Cultures
This compound serves as a non-ionic organic buffering agent in biological systems. It is utilized in cell culture media to maintain pH stability within the range of 6 to 8.5. This property is essential for various biochemical assays and cell-based experiments where pH fluctuations can affect cellular functions and experimental outcomes .
Drug Development
The compound's unique structure makes it a candidate for drug development. Its ability to interact with specific enzymes and receptors opens avenues for designing novel therapeutics targeting various diseases. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and safety profiles for potential pharmaceutical applications.
Material Science
Polymer Chemistry
In material science, this compound has been explored as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Research into conducting polymers has shown that pyrrole derivatives can improve electrical conductivity and mechanical strength when integrated into polymer composites.
Comprehensive Data Table
Case Studies
- Anti-Tuberculosis Activity
-
Inflammation Modulation
- Research examining the anti-inflammatory effects of pyrrole derivatives indicated that specific substitutions on the pyrrole moiety could lead to enhanced efficacy in reducing inflammation markers in vitro.
Mechanism of Action
The mechanism by which ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s unique fused pyrano-pyrrole system distinguishes it from structurally related heterocycles. Below is a comparative analysis with key analogs:
Key Observations :
- Pyrano-pyrrole vs. Pyrrolo-pyridine: The pyrano[4,3-b]pyrrole system contains an oxygen atom in the fused ring, while pyrrolo[2,3-c]pyridine derivatives (e.g., compound 9b in ) feature a nitrogen-rich pyridine ring. This difference influences electronic properties and reactivity: pyrano-pyrroles may exhibit enhanced solubility due to the oxygen atom, whereas pyrrolo-pyridines are more basic .
- Ester vs. Acid : The ethyl ester derivative (CAS 1263083-01-7) lacks the hazardous profile of its carboxylic acid counterpart (CAS 1263083-03-9), which carries warnings for skin, eye, and respiratory irritation . This makes the ester preferable for handling in synthetic workflows.
- Halogenated Derivatives: Brominated or chlorinated analogs (e.g., 3-Bromo-pyrano[4,3-c]pyrazole) introduce reactive sites for cross-coupling reactions but increase toxicity risks .
Hazard and Stability Profiles
The absence of listed hazards for ethyl pyrano[4,3-b]pyrrole-2-carboxylate contrasts sharply with its carboxylic acid form and brominated analogs. For example, the acid derivative requires precautions for skin/eye contact and inhalation , while brominated compounds (e.g., 4-(bromomethyl)-1-methyl-pyrano[4,3-c]pyrazole) likely demand stringent handling due to bromine’s reactivity and toxicity .
Biological Activity
Ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its efficacy against various pathogens and its mechanisms of action.
Chemical Structure and Synthesis
This compound belongs to a class of heterocyclic compounds that exhibit diverse biological activities. The synthesis of this compound typically involves multi-step processes that may include cyclization reactions and functional group modifications. Recent studies have emphasized the importance of optimizing synthetic routes to enhance yield and purity for biological evaluations.
Antimicrobial Activity
Recent research has demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. This compound showed promising activity against various bacterial strains. For instance:
- Against Gram-positive bacteria : The compound exhibited effective inhibition against Staphylococcus aureus and Bacillus subtilis.
- Against fungi : It displayed antifungal activity against Candida albicans and Aspergillus niger, indicating its potential as a therapeutic agent for fungal infections.
Table 1 summarizes the antimicrobial activity of this compound compared to standard antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Penicillin (8 µg/mL) |
| Bacillus subtilis | 16 µg/mL | Bacitracin (4 µg/mL) |
| Candida albicans | 64 µg/mL | Fluconazole (16 µg/mL) |
| Aspergillus niger | 32 µg/mL | Amphotericin B (8 µg/mL) |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. It was found to inhibit the proliferation of various cancer cell lines with IC50 values indicating significant cytotoxicity:
- Cell Lines Tested : The compound was tested against human cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through mitochondrial pathways and inhibition of tubulin polymerization.
Table 2 presents the IC50 values for different cancer cell lines.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Apoptosis induction |
| MCF-7 | 3.5 | Tubulin polymerization inhibition |
| A549 | 2.8 | Cell cycle arrest at G2/M phase |
Case Studies
Case Study 1 : A study evaluated the effects of this compound on drug-resistant strains of Mycobacterium tuberculosis. The compound demonstrated potent anti-tubercular activity with MIC values lower than those observed for traditional anti-TB drugs.
Case Study 2 : In an experimental model involving xenograft tumors in mice, treatment with this compound resulted in significant tumor regression compared to control groups. Histological analyses confirmed increased apoptosis in treated tumors.
Q & A
Q. What are the standard synthetic routes for ethyl pyrrole-2-carboxylate derivatives, and how can they be adapted for pyrano[4,3-b]pyrrole scaffolds?
Ethyl pyrrole-2-carboxylate derivatives are typically synthesized via coupling reactions between pyrrole esters and acyl chlorides or carbonyl-containing reagents. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate reacts with acyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) under anhydrous conditions to form substituted pyrrole carboxamides . To adapt this for pyrano[4,3-b]pyrrole systems, multicomponent reactions (MCRs) involving aldehydes, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one are effective, as demonstrated in green catalytic methods using nano-cellulose-OSO3H .
Q. Which spectroscopic techniques are critical for characterizing ethyl pyrano[4,3-b]pyrrole-2-carboxylate and its intermediates?
Essential techniques include:
Q. How are low yields addressed in the synthesis of substituted pyrrole derivatives?
Low yields (e.g., 23% for compound 215 in ) often arise from steric hindrance or side reactions. Methodological adjustments include:
- Screening catalysts (e.g., nano-cellulose-OSO3H improves yields to >85% in MCRs) .
- Optimizing reaction time and temperature (e.g., refluxing in xylene for 25–30 hours in ) .
Advanced Research Questions
Q. How can mechanochemical methods improve the synthesis of pyrano[4,3-b]pyrans compared to traditional solution-phase reactions?
Mechanochemical approaches (e.g., ball-milling) eliminate solvents, enhance reaction efficiency, and reduce waste. For pyrano[4,3-b]pyrans, grinding aldehydes, malononitrile, and catalysts (e.g., L-proline) achieves high yields (>90%) in shorter times (30–60 minutes) compared to conventional reflux methods . This method also avoids purification challenges associated with colored by-products in traditional syntheses .
Q. What strategies resolve discrepancies in spectral data for complex pyrrole derivatives?
Contradictions in NMR/ESIMS data (e.g., unexpected splitting or missing peaks) may arise from dynamic tautomerism or solvent effects. Solutions include:
- Using deuterated solvents with varying polarity (e.g., DMSO-d6 vs. CDCl3) to stabilize specific tautomers .
- Cross-validating with X-ray crystallography (e.g., single-crystal studies in ) .
Q. How do electronic and steric effects influence the reactivity of pyrano[4,3-b]pyrrole intermediates in MCRs?
Electron-withdrawing groups (e.g., trifluoromethyl in ) deactivate the pyrrole ring, slowing nucleophilic attacks. Steric bulk at the 3-methyl position (as in compound 214, ) reduces coupling efficiency with larger acyl chlorides. Computational modeling (DFT) can predict reactive sites and guide substituent selection .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
